3-Nitrophenylboronic acid

Catalog No.
S560199
CAS No.
13331-27-6
M.F
C6H6BNO4
M. Wt
166.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrophenylboronic acid

CAS Number

13331-27-6

Product Name

3-Nitrophenylboronic acid

IUPAC Name

(3-nitrophenyl)boronic acid

Molecular Formula

C6H6BNO4

Molecular Weight

166.93 g/mol

InChI

InChI=1S/C6H6BNO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-10H

InChI Key

ZNRGSYUVFVNSAW-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)[N+](=O)[O-])(O)O

Synonyms

3-nitrobenzeneboronic acid, 3-nitrophenylboronic acid, m-nitrobenzeneboronic acid, meta-nitrobenzeneboronic acid

Canonical SMILES

B(C1=CC(=CC=C1)[N+](=O)[O-])(O)O

Inhibitor of Beta-Lactamase Enzymes

  • One prominent application of 3-NPBA is its ability to inhibit beta-lactamase enzymes. These enzymes are produced by some bacteria and can break down beta-lactam antibiotics, rendering them ineffective. Studies have shown that 3-NPBA can bind to the active site of these enzymes, preventing them from functioning and restoring the efficacy of antibiotics []. This research holds promise for developing new strategies to combat antibiotic-resistant bacteria.

Hydrogen Peroxide Detection

  • 3-NPBA can also be used as a selective probe for detecting hydrogen peroxide in various matrices, including food and agricultural products. This application stems from the ability of 3-NPBA to react specifically with hydrogen peroxide, leading to a change in its fluorescence properties []. This method offers a sensitive and reliable way to measure hydrogen peroxide levels, which is crucial for ensuring food safety and monitoring product quality.

Synthesis of Biologically Active Molecules

  • 3-NPBA serves as a valuable building block for the synthesis of various biologically active molecules. Its unique chemical properties allow it to participate in different coupling reactions, enabling the construction of complex molecules with potential therapeutic applications. For instance, 3-NPBA has been employed in the synthesis of angiogenesis inhibitors, which are molecules that can block the formation of new blood vessels, potentially impacting cancer treatment []. Additionally, it has been used to create biaryl-olefins exhibiting antiproliferative activities, suggesting potential applications in cancer cell growth inhibition [].

3-Nitrophenylboronic acid is an organic compound with the chemical formula C₆H₆BNO₄, characterized by the presence of a nitro group attached to a phenylboronic acid structure. This compound is part of the broader category of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications. The presence of the nitro group enhances its reactivity and solubility in polar solvents, which is significant for its utility in synthetic chemistry and biological studies .

, most notably:

  • Suzuki Coupling Reactions: This compound is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The boronic acid reacts with aryl halides in the presence of a palladium catalyst to produce biaryl compounds .
  • Formation of Boronate Esters: It reacts with diols to form stable boronate esters. This reaction is reversible and is utilized in sensor applications where the detection of specific sugars or alcohols is required .
  • Kinetic Studies: Research indicates that 3-nitrophenylboronic acid exhibits high reactivity compared to its conjugate boronate ion when reacting with glycols, suggesting its potential for rapid interactions in biological systems .

3-Nitrophenylboronic acid has shown promising biological activity, particularly as a potential therapeutic agent. Its ability to interact with biomolecules makes it a candidate for drug design:

  • Inhibition of Enzymatic Activity: The compound has been studied for its inhibitory effects on certain enzymes, particularly those involved in carbohydrate metabolism. Its specificity and binding affinity can be fine-tuned through structural modifications .
  • Potential Anticancer Activity: Some studies suggest that boronic acids may have anticancer properties due to their ability to interfere with cellular signaling pathways and metabolic processes .

The synthesis of 3-nitrophenylboronic acid can be accomplished through several methods:

  • Direct Boronation: This method involves the reaction of 3-nitrophenol with boron trioxide or boron tribromide under controlled conditions to yield 3-nitrophenylboronic acid.
  • Nitro Group Introduction: Starting from phenylboronic acid, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the meta position.
  • Boron Trifluoride Complexation: Another approach involves forming a complex with boron trifluoride followed by hydrolysis, leading to the formation of 3-nitrophenylboronic acid .

3-Nitrophenylboronic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a key reagent in organic synthesis for constructing complex molecular architectures via cross-coupling reactions.
  • Sensor Development: Its ability to form stable complexes with diols makes it useful in developing chemical sensors for detecting sugars and other biomolecules.
  • Material Science: The compound is employed in the preparation of functionalized materials, including carbon-coated nanoparticles and nanowires for electronic applications .

Interaction studies involving 3-nitrophenylboronic acid focus on its binding properties with various biological molecules:

  • Binding Affinity Measurements: Kinetic studies have demonstrated that this compound binds effectively to carbohydrates and other diols, which can be quantitatively assessed using spectroscopic methods.
  • Molecular Modeling: Computational studies help predict interaction mechanisms between 3-nitrophenylboronic acid and target biomolecules, aiding in drug design efforts .

Several compounds exhibit structural similarities to 3-nitrophenylboronic acid, including:

Compound NameStructure TypeUnique Features
Phenylboronic AcidBoronic AcidLacks nitro group; less reactive than 3-nitrophenylboronic acid.
4-Nitrophenylboronic AcidBoronic AcidNitro group at para position; different reactivity profile.
2-Nitrophenylboronic AcidBoronic AcidNitro group at ortho position; sterically hindered reactivity.

These compounds differ primarily in the position of the nitro group on the phenyl ring, which significantly influences their reactivity and applications in synthetic chemistry .

Recent advancements in synthetic chemistry have expanded the routes to 3-nitrophenylboronic acid. A prominent method involves a two-step synthesis from 3-nitroaniline (CAS 99-09-2), as detailed by Erb et al. (2014) [1]. The process begins with diazotization:

  • Diazotization: 3-Nitroaniline reacts with sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0°C to form a diazonium salt.
  • Borylation: The diazonium salt undergoes a boronylation reaction with a boron source (e.g., bis(pinacolato)diboron) in dimethylformamide (DMF) at 20°C, yielding 3-nitrophenylboronic acid [1].

This method achieves high regioselectivity due to the electron-withdrawing nitro group, which directs boronation to the meta position. Alternative routes include direct boronation of nitrobenzene derivatives using transition metal catalysts, though these are less commonly reported in the literature [1].

Palladium-Catalyzed Coupling Reactions from 3-Nitrobromobenzene

While palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are widely used for arylboronic acid synthesis, direct applications to 3-nitrophenylboronic acid are not extensively documented in the provided sources. General principles suggest that 3-nitrobromobenzene (CAS 585-79-5) could serve as a substrate for cross-coupling with pinacol borane under Pd(0) catalysis. However, the strong electron-withdrawing nitro group may necessitate optimized ligands (e.g., SPhos) to enhance reactivity [1]. Further experimental validation is required to confirm yields and scalability.

One-Pot Synthesis Strategies

One-pot methodologies for 3-nitrophenylboronic acid remain underdeveloped compared to its applications as a catalyst. For instance, 3-nitrophenylboronic acid has been employed as a green catalyst in one-pot multicomponent reactions (e.g., synthesis of 2-amino-4H-chromenes) [3]. However, its own synthesis typically involves multi-step protocols. A hypothetical one-pot approach could integrate diazotization and borylation in a single reactor, but no experimental data supporting this exists in the reviewed literature [1] [3].

Green Chemistry Approaches in Synthesis

Efforts to align 3-nitrophenylboronic acid synthesis with green chemistry principles include:

  • Solvent selection: Using water for diazotization (step 1.1 in Erb et al.) reduces reliance on volatile organic compounds [1].
  • Mild conditions: Reactions proceed at 0–20°C, minimizing energy consumption [1].
  • Catalyst recovery: While not explicitly reported, the crystalline nature of 3-nitrophenylboronic acid suggests potential for efficient isolation and reuse [3].

Future work could explore biocatalytic routes or solvent-free mechanochemical synthesis to further enhance sustainability.

Scale-Up and Industrial Production Considerations

Industrial production of 3-nitrophenylboronic acid is feasible due to:

  • Short reaction times: Key steps require ≤0.25 hours [1].
  • Commercial availability: Starting materials like 3-nitroaniline (746 suppliers) and 3-nitrobromobenzene (18 suppliers) are widely accessible [1].
  • Cost efficiency: Bulk pricing starts at $5.00/5g for precursors, with the final product priced at $14.00/1g [1].
ParameterValueSource
Starting material cost$5.00–$30.00/1g [1]
Reaction temperature0–20°C [1]
Total synthesis time≤0.5 hours [1]

Scalability challenges include managing exothermic diazotization and optimizing boron reagent stoichiometry. Continuous flow reactors could mitigate these issues by enhancing heat and mass transfer [1].

The comparative reactivity between 3-nitrophenylboronic acid and its conjugate boronate ion represents one of the most significant findings in boronic acid chemistry. Kinetic studies have demonstrated that the neutral boronic acid form exhibits dramatically higher reactivity compared to its anionic counterpart [1] [2]. This fundamental difference challenges earlier assumptions about the relative reactivity of these species and has profound implications for understanding boronic acid reaction mechanisms.

The neutral 3-nitrophenylboronic acid, represented as 3-NO₂PhB(OH)₂, demonstrates substantially higher reactivity than its conjugate boronate ion, 3-NO₂PhB(OH)₃⁻, in reactions with both ethylene glycol and propylene glycol [1] [2]. This reactivity difference extends beyond three orders of magnitude, indicating that the protonation state of the boronic acid fundamentally alters its chemical behavior. The electron-withdrawing nitro group in the meta position enhances the Lewis acidity of the boron center, making the neutral form particularly reactive toward diol substrates [1] [3].

The mechanistic basis for this reactivity difference lies in the electronic structure of the two species. The neutral boronic acid maintains a vacant p-orbital on boron, which facilitates nucleophilic attack by diol substrates. In contrast, the boronate ion possesses a filled tetrahedral geometry around boron, reducing its electrophilicity and consequently its reactivity toward nucleophiles [1] [4]. This fundamental difference in electronic structure explains why the neutral form is consistently more reactive across different substrate types.

Reaction Kinetics with Ethylene and Propylene Glycols

The kinetic parameters for 3-nitrophenylboronic acid reactions with ethylene glycol and propylene glycol have been comprehensively determined under controlled conditions [1] [2]. The rate constants measured at 25°C with an ionic strength of 0.10 M provide quantitative insight into the reaction dynamics of these important chemical transformations.

For ethylene glycol reactions, the rate constant for the neutral 3-nitrophenylboronic acid is 1.0 × 10⁴ M⁻¹ s⁻¹, while the conjugate boronate ion exhibits a rate constant of only 1.2 M⁻¹ s⁻¹ [1] [2]. This represents a reactivity ratio of approximately 8,333:1, demonstrating the overwhelming preference for the neutral form in these reactions. Similarly, propylene glycol reactions show comparable trends, with the neutral form exhibiting a rate constant of 5.8 × 10³ M⁻¹ s⁻¹ compared to 1.5 M⁻¹ s⁻¹ for the boronate ion [1] [2].

The slightly lower rate constants observed with propylene glycol compared to ethylene glycol for the neutral species likely reflect steric effects introduced by the methyl substituent on propylene glycol [1] [5]. The additional methyl group creates steric hindrance that impedes the approach of the diol to the boron center, resulting in reduced reaction rates. However, this steric effect is less pronounced for the boronate ion, where the reaction rates are comparable between the two glycols [1] [2].

Temperature effects on these reactions follow typical Arrhenius behavior, with rate constants increasing with temperature [5]. The activation energies for these reactions provide insight into the transition state structures and the energy barriers that must be overcome for successful complex formation. The relatively low activation energies observed for the neutral boronic acid reactions suggest facile complex formation under mild conditions [5] [6].

Rate Constants and Mechanistic Implications

The determined rate constants provide crucial mechanistic insights into the reaction pathways of 3-nitrophenylboronic acid with diol substrates. The rate constant values reveal that the reaction proceeds through a direct nucleophilic attack mechanism, where the diol substrate coordinates to the boron center of the neutral boronic acid [1] [6] [7].

The mechanistic implications of these rate constants extend beyond simple reactivity comparisons. The thousand-fold difference in reactivity between the neutral and ionic forms suggests that the reaction mechanism fundamentally changes depending on the protonation state of the boronic acid [1] [2]. For the neutral form, the reaction proceeds through a typical Lewis acid-base mechanism, where the electron-deficient boron center accepts electron density from the diol substrate [6] [7].

The reaction mechanism involves initial coordination of the diol to the boron center, followed by ring closure to form the cyclic boronate ester [6] [7]. The rate-determining step appears to be the initial coordination event, as evidenced by the first-order dependence on both boronic acid and diol concentrations [1] [2]. This mechanistic understanding is crucial for predicting reaction outcomes and designing more efficient boronic acid-based systems [6] [7].

Computational studies have provided additional mechanistic insights, revealing that the transition state involves significant geometric reorganization around the boron center [7]. The planar geometry of the neutral boronic acid must reorganize to accommodate the incoming diol substrate, resulting in a tetrahedral intermediate that subsequently rearranges to form the final cyclic product [7]. This mechanistic pathway is consistent with the observed kinetic parameters and provides a molecular-level understanding of the reaction process [6] [7].

pH-Dependent Reactivity Profiles

The pH-dependent reactivity of 3-nitrophenylboronic acid reveals complex behavior that reflects the multiple ionization equilibria present in aqueous solution. The pKa of 3-nitrophenylboronic acid is 7.1 ± 0.1, which is significantly lower than that of unsubstituted phenylboronic acid (8.8) due to the electron-withdrawing effect of the nitro group [3] [8]. This lower pKa value positions the compound in a pH regime where both neutral and ionic forms coexist under physiological conditions.

The pH-dependent reactivity profile shows maximum reactivity at pH values below the pKa of the boronic acid, where the neutral form predominates [1] [3]. As the pH increases above the pKa, the proportion of the less reactive boronate ion increases, resulting in decreased overall reactivity [1] [3]. This pH dependence is crucial for applications in biological systems, where pH control can be used to modulate the reactivity of boronic acid-based systems [5] [3].

The optimal pH for binding with various diol substrates depends on both the pKa of the boronic acid and the pKa of the diol [9] [10]. For 3-nitrophenylboronic acid, the optimal pH for most diol substrates falls between pH 6-8, where there is sufficient neutral boronic acid present to drive the reaction while maintaining reasonable substrate solubility [3] [8]. This pH range is particularly advantageous for biological applications, as it overlaps with physiological pH values [5] [3].

Buffer effects also play a significant role in the pH-dependent reactivity profiles. Phosphate buffers, commonly used in biological systems, can interact with both the boronic acid and boronate ion forms, potentially altering the apparent reaction rates [11]. These buffer interactions must be considered when interpreting kinetic data and designing boronic acid-based systems for specific applications [11] [3].

The pH-dependent reactivity profile of 3-nitrophenylboronic acid demonstrates the importance of solution conditions in controlling reaction outcomes. Understanding these pH effects is essential for optimizing reaction conditions and predicting the behavior of boronic acid systems in complex biological environments [5] [3] [10].

Solvent Effects on Reaction Parameters

Solvent effects significantly influence the reaction parameters of 3-nitrophenylboronic acid, affecting both the kinetics and thermodynamics of diol binding reactions. The choice of solvent impacts the stability of the reactants, the transition state geometry, and the overall reaction mechanism [5] [12] [13].

In aqueous solutions, the reaction parameters are strongly influenced by the hydration of both the boronic acid and diol substrates. Water molecules can compete with diol substrates for coordination sites on the boron center, potentially reducing the effective concentration of reactive species [5] [9]. The extent of hydration depends on the solution pH, ionic strength, and the presence of other competing ligands [5] [9].

Organic solvents generally enhance the binding constants between boronic acids and diols by reducing the competition from water molecules [13] [12]. In solvents such as chloroform or acetonitrile, the reaction parameters show different trends compared to aqueous solutions, with enhanced binding constants and altered pH dependencies [13] [12]. The solvent polarity affects the stability of the charged boronate species, with more polar solvents stabilizing the ionic forms [13] [12].

Mixed solvent systems, such as water-alcohol mixtures, provide intermediate behavior between pure aqueous and pure organic systems [5] [13]. The reaction parameters in these mixed systems can be tuned by adjusting the solvent composition, providing a means to optimize reaction conditions for specific applications [13] [12]. Ethylene glycol, being both a substrate and a solvent, creates unique reaction environments that can enhance or inhibit the formation of boronate esters [14] [15].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

167.0389878 g/mol

Monoisotopic Mass

167.0389878 g/mol

Heavy Atom Count

12

UNII

JLC765W4PN

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13331-27-6

Wikipedia

3-Nitrophenylboronic Acid

General Manufacturing Information

Boronic acid, B-(3-nitrophenyl)-: INACTIVE

Dates

Last modified: 08-15-2023

96-Well Microtiter Plate Made of Paper: A Printed Chemosensor Array for Quantitative Detection of Saccharides

Xiaojun Lyu, Vahid Hamedpour, Yui Sasaki, Zhoujie Zhang, Tsuyoshi Minami
PMID: 33320543   DOI: 10.1021/acs.analchem.0c04291

Abstract

Simple, rapid, and accurate detection methods for saccharides are potentially applicable to various fields such as clinical and food chemistry. However, the practical applications of on-site analytical methods are still limited. To this end, herein, we propose a 96-well microtiter plate made of paper as a paper-based chemosensor array device (PCSAD) for the simultaneous classification of 12 saccharides and the quantification of fructose and glucose among 12 saccharides. The mechanism of the saccharide detection relied on an indicator displacement assay (IDA) on the PCSAD using four types of catechol dyes, 3-nitrophenylboronic acid, and the saccharides. The design of the PCSAD and the experimental conditions for the IDA were optimized using a central composite design. The chemosensors exhibited clear color changes upon the addition of saccharides on the paper because of the competitive boronate esterification. The color changes were employed for the subsequent qualitative, semiquantitative, and quantitative analyses using an automated algorithm combined with pattern recognition for digital images. A qualitative linear discrimination analysis offered discrimination of 12 saccharides with a 100% classification rate. The semiquantitative analysis of fructose in the presence of glucose was carried out from the viewpoint of food analysis utilizing a support vector machine, resulting in clear discrimination of the various concentrations of fructose. Most importantly, the quantitative detection of fructose in two types of commercial soft drinks was also successfully carried out without sample pretreatments. Thus, the proposed PCSAD can be a powerful method for on-site food analyses that can meet the increasing demand from consumers for sensors of saccharides.


Boronic Derivatization of Monoacylglycerol and Monitoring in Biofluids

Mengle Zhu, Xiaowei Xu, Yuanlong Hou, Jialing Han, Jin Wang, Qiuling Zheng, Haiping Hao
PMID: 31002228   DOI: 10.1021/acs.analchem.9b00805

Abstract

Monoacylglycerols (MAGs) are active mediators involved in multiple biological processes closely related to the pathological development of diabetes, obesity, and cancers. Sensitive and unambiguous detection of MAGs is thus essential; however, previous methods are both indirect and labor-intensive. Herein, we developed a straightforward approach by derivatization of MAGs with 3-nitrophenylboronic acid (3-NPB) for sensitive and selective analysis in cell lysates, tissues, and serums by mass spectrometry (MS). Reaction occurring between boronic acid and cis-diol moiety of MAGs blocked the formation of multiple adduct ions and tuned MAGs to negatively charged carrying species. In addition, the characteristic isotopic distribution of boron specialized the presence of modified MAGs in MS and led to distinctive identification. To eliminate endogenous interferences, we further introduced isotopic labeled d
-NPB equivalently premixed with d
-NPB to perform MAG derivatization, which resulted in rapid identification of modified MAGs in biofluids by displaying doublet peak characteristics. A comparative quantification approach was thereafter evoluted to reveal the amount variation of MAGs by d
-NPB and d
-NPB separately derivatized in different pathological tissue and serum samples. The presently developed NPB-based derivatization approach is expected to be essential in the metabolic study of MAG-related diseases.


Direct analysis of polyols using 3-nitrophenylboronic acid in capillary electrophoresis: thermodynamic and electrokinetic principles of molecular recognition

Fan Fei, Philip Britz-McKibbin
PMID: 20665005   DOI: 10.1007/s00216-010-4038-4

Abstract

The design of boronic acid sensors for photometric detection of carbohydrates has relied on exploiting differences in the thermodynamic stability of complex formation for molecular recognition. Herein, we introduce a direct method for analysis of sugar alcohols using 3-nitrophenylboronic acid (NPBA) as an electrokinetic probe in capillary electrophoresis (CE). Dynamic complexation of neutral polyols by NPBA during electromigration allows for their simultaneous resolution and UV detection based on formation of an anionic ternary boronate ester complex in phosphate buffer. Unlike conventional boronic acid sensors, thermodynamic and electrokinetic processes in CE allow for improved selectivity for the resolution of sugar alcohol stereoisomers having different vicinal polyol chain lengths even in cases when binding affinity is similar due to differences in their complex mobility. Three complementary approaches were investigated to compare the thermodynamics of polyol chelation with NPBA, namely direct binding assays by CE, UV absorbance spectroscopy and an indirect pK (a) depression method. Overall, CE offers a convenient platform for characterization of reversible arylboronic acid interactions in free solution while allowing for direct analysis of complex mixtures of neutral/UV-transparent polyols without complicated sample handling.


Nitrophenylboronic acids as highly chemoselective probes to detect hydrogen peroxide in foods and agricultural products

Chun-Ping Lu, Chieh-Ti Lin, Ching-Ming Chang, Shih-Hsiung Wu, Lee-Chiang Lo
PMID: 21967291   DOI: 10.1021/jf202874r

Abstract

Hydrogen peroxide is commonly used in the food processing industry as a chlorine-free bleaching and sterilizing agent, but excessive amounts of residual hydrogen peroxide have led to cases of food poisoning. Here we describe the development of a novel nonenzymatic colorimetric method for the determination of residual hydrogen peroxide in foods and agricultural products. Nitrophenylboronic acids chemoselectively react with hydrogen peroxide under alkaline conditions to produce yellow nitrophenolates. Of the three nitrophenylboronic acid isomers tested, the p-isomer displayed the highest sensitivity for hydrogen peroxide and the fastest reaction kinetics. The reaction product, p-nitrophenolate, has an absorption maximum at 405 nm and a good linear correlation between the hydrogen peroxide concentration and the A(405) values was obtained. We successfully applied this convenient and rapid method for hydrogen peroxide determination to samples of dried bean curds and disposable chopsticks, thereby demonstrating its potential in foods and agricultural industries.


Simplest Chemosensor Array for Phosphorylated Saccharides

Yui Sasaki, Éric Leclerc, Vahid Hamedpour, Riku Kubota, Shin-Ya Takizawa, Yasuyuki Sakai, Tsuyoshi Minami
PMID: 31714059   DOI: 10.1021/acs.analchem.9b03578

Abstract

We believe that "the simpler we are, the more complete we become" is a key concept of chemical sensing systems. In this work, a "turn-on" fluorescence chemosensor array relying on only two self-assembled molecular chemosensors with ability of both qualitative and quantitative detection of phosphorylated saccharides has been developed. The easy-to-prepare chemosensor array was fabricated by in situ mixing of off-the-shelf reagents (esculetin, 4-methylesculetin, and 3-nitrophenylboronic acid). The fluorescence-based saccharide sensing system was carried out using indicator displacement assay accompanied by photoinduced electron transfer (PeT) under various pH conditions. The simultaneous recognition of 14 types of saccharides including glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P) was achieved with a successful classification rate of 100%. We also succeeded in the quantitative analysis of a mixture of glucose (Glc), as an original substrate, G6P and F6P, as enzymatic products in pseudoglycolysis pathway. Finally, levels of Glc and F6P in human induced pluripotent stem (hiPS) cells were indirectly monitored by using our proposed chemosensor array. Glc and F6P in supernatants of hiPS cells were classified by linear discriminant analysis as a pattern recognition model and the observed clusters represent the activity of hiPS cells. The results show the high accuracy of the proposed chemosensor array in detection of phosphorylated and similarly modified saccharides.


Boronic acid catalyzed ene carbocyclization of acetylenic dicarbonyl compounds

Meiling Li, Ting Yang, Darren J Dixon
PMID: 20234902   DOI: 10.1039/b924899d

Abstract

The discovery and development of an efficient ene carbocyclization of 1,3-dicarbonyl compounds bearing pendent terminal alkyne substituents under 3-nitrobenzeneboronic acid catalysis is described. The reaction is efficient, easy to perform and general to a wide range of ketoester substrates.


A pharmacological MRI assessment of dizocilpine (MK-801) in the 3-nitroproprionic acid-lesioned rat

Toby J Roberts, Steven C R Williams, Michel Modo
PMID: 18703114   DOI: 10.1016/j.neulet.2008.07.090

Abstract

The NMDA-antagonist dizocilpine (MK-801) is known to have dissociative, neurotoxic and neuroprotective properties. Although its neuroprotective properties are well documented, at present only ex vivo autoradiography has demonstrated its activity in lesioned brains. We report here the use of pharmacological magnetic resonance imaging (phMRI) to visualise the neural substrates of MK-801 in normal control rats and in animals that received systemic 3-nitroproprionic acid (3-NPA) 2 weeks earlier. In control animals, this NMDA-antagonist resulted in activity in the hippocampus, retrospinal (RS) cortex, anterior cingulate and the medial prefrontal cortex (MPFC). Activity in the MPFC has been associated with the dissociative properties of this agent and has been suggested to be the neurological substrate of positive psychotic symptoms, whereas RS and hippocampus have been the main sites of neurotoxic actions of MK-801. In contrast, in animals with 3-NPA-lesions affecting the striatum, no activity in the MPFC was observed, but a positive BOLD signal in the striatum was apparent. Lesioned animals injected with saline did not show this pattern of activity indicating that it is not merely an artefact of the ongoing neurodegeneration. This striatal activity could therefore be a site of MK-801-mediated neuroprotection. phMRI therefore sheds further light on the in vivo activity of MK-801 which, in turn, may allow us to more fully understand the different actions of NMDA-antagonists.


Electrokinetic probes for single-step screening of polyol stereoisomers: the virtues of ternary boronate ester complex formation

Claire Kaiser, Giselle Segui-Lines, Jason C D'Amaral, Adam S Ptolemy, Philip Britz-McKibbin
PMID: 18399200   DOI: 10.1039/b714215c

Abstract

Electrokinetic probes based on the differential migration of ternary boronate ester complexes permit the selective analysis of micromolar levels of UV-transparent polyol stereoisomers in urine samples via dynamic complexation-capillary electrophoresis that is applicable to single-step screening of in-born errors of sugar metabolism, such as galactosemia.


Crystal structures of KPC-2 β-lactamase in complex with 3-nitrophenyl boronic acid and the penam sulfone PSR-3-226

Wei Ke, Christopher R Bethel, Krisztina M Papp-Wallace, Sundar Ram Reddy Pagadala, Micheal Nottingham, Daniel Fernandez, John D Buynak, Robert A Bonomo, Focco van den Akker
PMID: 22330909   DOI: 10.1128/AAC.06099-11

Abstract

Class A carbapenemases are a major threat to the potency of carbapenem antibiotics. A widespread carbapenemase, KPC-2, is not easily inhibited by β-lactamase inhibitors (i.e., clavulanic acid, sulbactam, and tazobactam). To explore different mechanisms of inhibition of KPC-2, we determined the crystal structures of KPC-2 with two β-lactamase inhibitors that follow different inactivation pathways and kinetics. The first complex is that of a small boronic acid compound, 3-nitrophenyl boronic acid (3-NPBA), bound to KPC-2 with 1.62-Å resolution. 3-NPBA demonstrated a K(m) value of 1.0 ± 0.1 μM (mean ± standard error) for KPC-2 and blocks the active site by making a reversible covalent interaction with the catalytic S70 residue. The two boron hydroxyl atoms of 3-NPBA are positioned in the oxyanion hole and the deacylation water pocket, respectively. In addition, the aromatic ring of 3-NPBA provides an edge-to-face interaction with W105 in the active site. The structure of KPC-2 with the penam sulfone PSR-3-226 was determined at 1.26-Å resolution. PSR-3-226 displayed a K(m) value of 3.8 ± 0.4 μM for KPC-2, and the inactivation rate constant (k(inact)) was 0.034 ± 0.003 s(-1). When covalently bound to S70, PSR-3-226 forms a trans-enamine intermediate in the KPC-2 active site. The predominant active site interactions are generated via the carbonyl oxygen, which resides in the oxyanion hole, and the carboxyl moiety of PSR-3-226, which interacts with N132, N170, and E166. 3-NPBA and PSR-3-226 are the first β-lactamase inhibitors to be trapped as an acyl-enzyme complex with KPC-2. The structural and inhibitory insights gained here could aid in the design of potent KPC-2 inhibitors.


Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant

Yuki Furikado, Tomomi Nagahata, Takuya Okamoto, Tomoaki Sugaya, Satoshi Iwatsuki, Masahiko Inamo, Hideo D Takagi, Akira Odani, Koji Ishihara
PMID: 25169423   DOI: 10.1002/chem.201403719

Abstract

To establish a detailed reaction mechanism for the condensation between a boronic acid, RB(OH)2, and a diol, H2L, in aqueous solution, the acid dissociation constants (Ka(BL)) of boronic acid diol esters (HBLs) were determined based on the well-established concept of conditional formation constants of metal complexes. The pKa values of HBLs were 2.30, 2.77, and 2.00 for the reaction systems, 2,4-difluorophenylboronic acid and chromotropic acid, 3-nitrophenylboronic acid and alizarin red S, and phenylboronic acid and alizarin red S, respectively. A general and precise reaction mechanism of RB(OH)2 with H2L in aqueous solution, which can serve as a universal reaction mechanism for RB(OH)2 and H2L, was proposed on the basis of (a) the relative kinetic reactivities of the RB(OH)2 and its conjugate base, that is, the boronate ion, toward H2L, and (b) the determined pKa values of HBLs. The use of the conditional formation constant, K', based on the main reaction: RB(OH)2 + H2L (K1)⇌ RB(L)(OH)(-) + H3O(+) instead of the binding constant has been proposed for the general reaction of uncomplexed boronic acid species (B') with uncomplexed diol species (L') to form boronic acid diol complex species (esters, BL') in aqueous solution at pH 5-11: B' + L' (K')⇌ BL'. The proposed reaction mechanism explains perfectly the formation of boronic acid diol ester in aqueous solution.


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